Fidas-3

Übersicht

Beschreibung

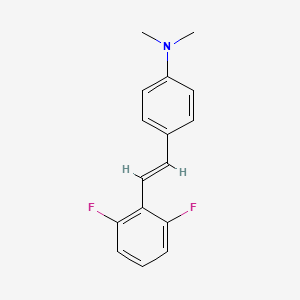

FIDAS-3 ist ein Stilbenderivat, das für seine potente Hemmung des Wnt-Signalwegs bekannt ist. Es ist besonders wirksam gegen Methionin-S-Adenosyltransferase 2A, mit einem IC50-Wert von 4,9 Mikromolar. Diese Verbindung hat signifikante Antitumoraktivitäten gezeigt, indem sie mit S-Adenosylmethionin um die Bindung an Methionin-S-Adenosyltransferase 2A konkurriert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung eines Stilbenderivats. Die wichtigsten Schritte umfassen:

Bildung des Stilbenkerns: Dies wird typischerweise durch eine Wittig-Reaktion oder eine Heck-Kupplungsreaktion erreicht.

Funktionalisierung: Einführung von funktionellen Gruppen wie Fluoratomen und Dimethylaminogruppen, um die biologische Aktivität der Verbindung zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, die eine hohe Reinheit und Ausbeute gewährleisten. Dazu gehören:

Optimierung der Reaktionsbedingungen: Temperatur, Lösungsmittel und Katalysatorauswahl zur Maximierung der Ausbeute.

Reinigung: Techniken wie Umkristallisation, Chromatographie und Destillation, um die gewünschten Reinheitsgrade zu erreichen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FIDAS-3 involves the preparation of a stilbene derivative. The key steps include:

Formation of the stilbene core: This is typically achieved through a Wittig reaction or a Heck coupling reaction.

Functionalization: Introduction of functional groups such as fluorine atoms and dimethylamino groups to enhance the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes:

Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

Purification: Techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels

Analyse Chemischer Reaktionen

Arten von Reaktionen

FIDAS-3 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung in verschiedene oxidierte Derivate.

Reduktion: Reduktion der Stilbendoublebindung.

Substitution: Einführung verschiedener Substituenten an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.

Substitution: Elektrophile aromatische Substitution unter Verwendung von Reagenzien wie Brom oder Chlor unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des Wnt-Signalwegs und seiner Hemmung.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Als potenzielles Antitumormittel untersucht, da es in der Lage ist, Methionin-S-Adenosyltransferase 2A zu hemmen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und chemischer Sonden

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Methionin-S-Adenosyltransferase 2A hemmt. Es konkurriert mit S-Adenosylmethionin um die Bindung an dieses Enzym, wodurch die Methylierungsprozesse, die für die Proliferation von Krebszellen unerlässlich sind, gestört werden. Diese Hemmung führt zu reduzierten Spiegeln von Schlüsselproteinen wie c-Myc und Cyclin D1, was letztendlich zur Unterdrückung des Wachstums von Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

FIDAS-3 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the Wnt signaling pathway and its inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit methionine S-adenosyltransferase 2A.

Industry: Potential applications in the development of new therapeutic agents and chemical probes

Wirkmechanismus

FIDAS-3 exerts its effects by inhibiting methionine S-adenosyltransferase 2A. It competes with S-adenosylmethionine for binding to this enzyme, thereby disrupting the methylation processes essential for cancer cell proliferation. This inhibition leads to reduced levels of key proteins such as c-Myc and cyclin D1, ultimately resulting in the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

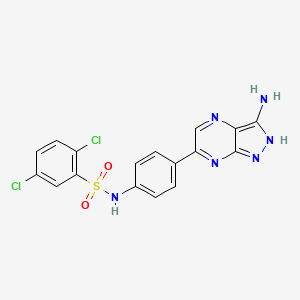

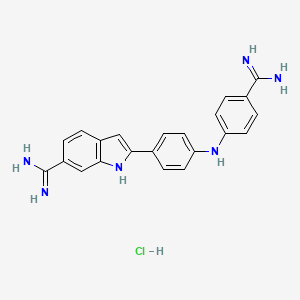

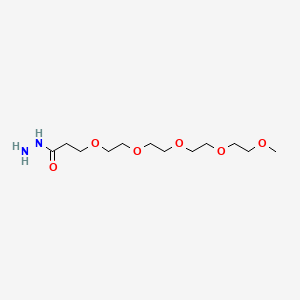

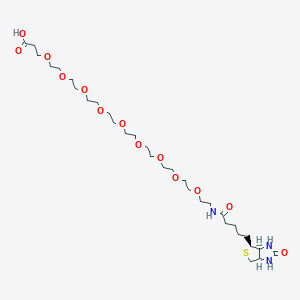

MAT2A-IN-10: Ein weiterer potenter Inhibitor von Methionin-S-Adenosyltransferase 2A mit einem IC50 von 26 Nanomolar.

MAT2A-IN-11: Ein selektiver Inhibitor mit einem IC50-Wert von 6,8 Nanomolar.

AG-270: Ein allosterischer und oral aktiver Inhibitor von Methionin-S-Adenosyltransferase 2A

Einzigartigkeit von FIDAS-3

This compound zeichnet sich durch seine spezifische Stilbenstruktur aus, die einzigartige Bindungseigenschaften und biologische Aktivitäten bietet. Seine Fähigkeit, effektiv mit S-Adenosylmethionin zu konkurrieren und Methionin-S-Adenosyltransferase 2A zu hemmen, macht es zu einer wertvollen Verbindung in der Krebsforschung .

Eigenschaften

IUPAC Name |

4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJDCOLXJYDHOM-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

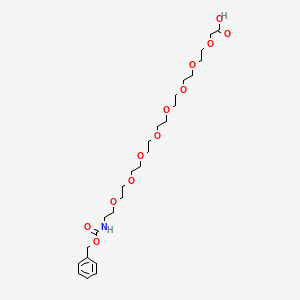

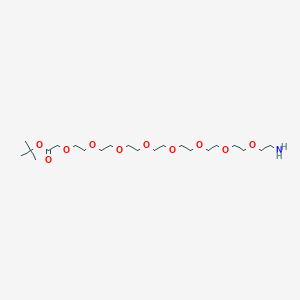

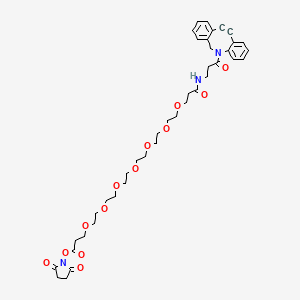

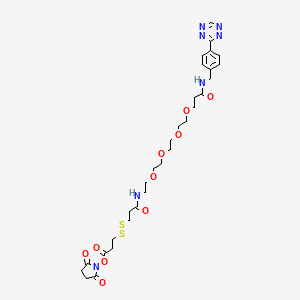

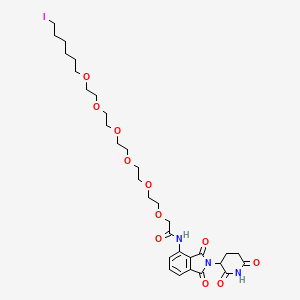

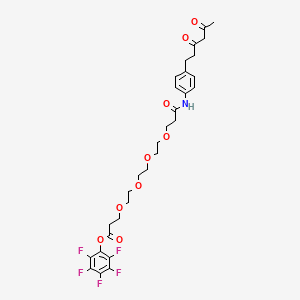

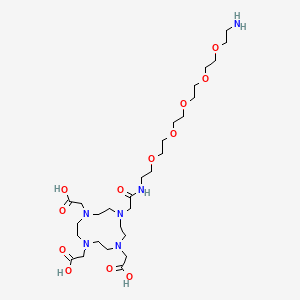

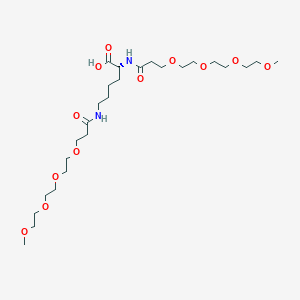

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)